
(2-Ethylpentane-1-sulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylpentane-1-sulfinyl)benzene is an organic compound that features a benzene ring substituted with a sulfinyl group attached to a 2-ethylpentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylpentane-1-sulfinyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzene with a sulfinyl group, followed by the attachment of the 2-ethylpentane chain. This process typically requires the use of strong electrophiles and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. These reactions are carried out in reactors designed to handle high temperatures and pressures, ensuring efficient conversion and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylpentane-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
(2-Ethylpentane-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Ethylpentane-1-sulfinyl)benzene involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic framework, allowing for further functionalization and modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Ethylpentane-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(2-Ethylpentane-1-thio)benzene: Contains a thioether group instead of a sulfinyl group.
(2-Ethylpentane-1-oxy)benzene: Features an ether group in place of the sulfinyl group.
Uniqueness
(2-Ethylpentane-1-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
82296-97-7 |
|---|---|
Formule moléculaire |
C13H20OS |
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
2-ethylpentylsulfinylbenzene |
InChI |
InChI=1S/C13H20OS/c1-3-8-12(4-2)11-15(14)13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |
Clé InChI |
CJEBWIVZEHEMHT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)CS(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


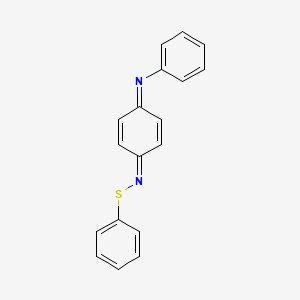
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)



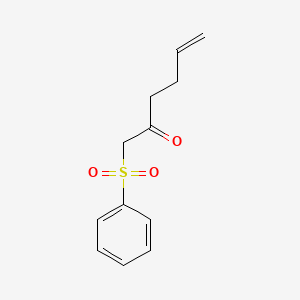
![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
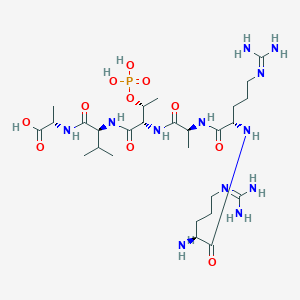
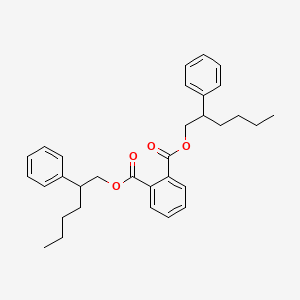
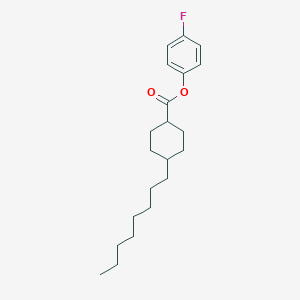

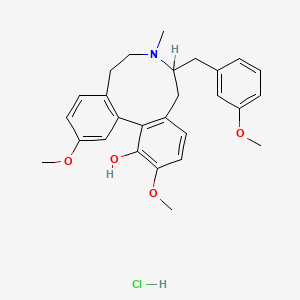
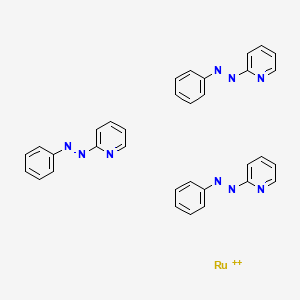
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
